1,2,3-Triphenylguanidine

Description

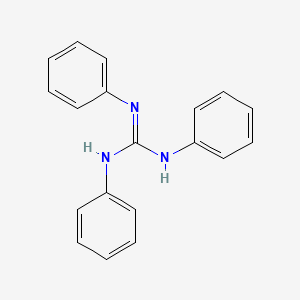

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3-triphenylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPAJKKAHDLPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059223 | |

| Record name | Guanidine, N,N',N''-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-01-9 | |

| Record name | N,N′,N′′-Triphenylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Triphenylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, N,N',N''-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, N,N',N''-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-triphenylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIPHENYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64B170QFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Triphenylguanidine (CAS 101-01-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Triphenylguanidine (TPG), with the CAS number 101-01-9, is a versatile organic compound characterized by a central guanidine core substituted with three phenyl groups. While it has traditionally been a cornerstone in the rubber industry as a vulcanization accelerator, its utility extends into the realm of organic synthesis as a valuable intermediate and a potential, though less explored, organocatalyst. This guide provides a comprehensive overview of the essential properties of this compound, including its physicochemical characteristics, synthesis, and analytical methods. Furthermore, it delves into its established applications and explores its potential in contemporary research and development, particularly for professionals in the pharmaceutical and chemical sciences.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature. It is combustible and should be handled with appropriate care.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 101-01-9 | [2] |

| Molecular Formula | C₁₉H₁₇N₃ | [2] |

| Molecular Weight | 287.36 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 144-147 °C | [2] |

| Boiling Point | ~419.66 °C (rough estimate) | [2] |

| Density | 1.16 g/cm³ | [2] |

| pKa | 9.10 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol, acetone, and chloroform. | |

| Stability | Stable under normal conditions. | |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of a 1,3-disubstituted thiourea with an amine in the presence of an oxidizing agent.

Experimental Protocol: Synthesis from 1,3-Diphenylthiourea

This protocol describes the synthesis of this compound from 1,3-diphenylthiourea and aniline using o-iodoxybenzoic acid (IBX) as the oxidizing agent.

Materials:

-

1,3-Diphenylthiourea

-

Aniline

-

o-Iodoxybenzoic acid (IBX)

-

Triethylamine

-

Acetonitrile

-

Ethyl acetate

-

10% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1,3-diphenylthiourea (5 mmol) and aniline (5 mmol) in acetonitrile (10 mL), add triethylamine (15 mmol).

-

Slowly add a solution of IBX (5.5 mmol) in acetonitrile dropwise at room temperature over 10 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Once the reaction is complete, extract the mixture with ethyl acetate (2 x 15 mL).

-

Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Purification

For general use, this compound can be purified by recrystallization from ethanol or an ethanol/water mixture. The purified crystals should be dried in vacuo.[1]

Figure 1: General workflow for the synthesis of this compound.

Applications in Industry and Research

Rubber Vulcanization

The primary industrial application of this compound is as a secondary accelerator in the vulcanization of rubber.[2] It enhances the cross-linking process, leading to improved strength, elasticity, and durability of the final rubber product.[2]

Organic Synthesis Intermediate

This compound serves as a versatile intermediate in organic synthesis.[1] The guanidine core is a common motif in many biologically active molecules, and the phenyl substituents can be modified to generate a library of derivatives for further investigation.

Potential as a Catalyst

Guanidines are known to be strong organic bases and can function as effective catalysts in a variety of organic transformations. While the catalytic applications of this compound are not as extensively documented as other guanidine derivatives, its basicity suggests potential in reactions such as Michael additions, aldol reactions, and ring-opening polymerizations. The steric bulk of the phenyl groups may offer unique selectivity in certain catalytic processes.

Ligand in Coordination Chemistry

This compound can act as a ligand in coordination chemistry. It has been shown to react with ruthenium and palladium complexes to form guanidinate(1–) complexes. This property opens avenues for its use in the development of novel catalysts and materials with interesting electronic and structural properties.

Biological and Toxicological Profile

Human Exposure and Detection

Recent studies have shown that this compound, along with other guanidine derivatives used in rubber manufacturing, can be detected in indoor dust and human urine. This indicates that there is widespread environmental presence and potential for human exposure. A sensitive method for the quantification of this compound in human urine has been developed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Experimental Protocol: Quantification in Urine by HPLC-MS/MS

This protocol provides a general outline for the detection of this compound in urine samples.

Sample Preparation:

-

Urine samples are fortified with an appropriate internal standard.

-

Solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) cartridge is employed to extract and concentrate the analyte.

-

The cartridge is washed to remove interfering matrix components.

-

The analyte is eluted with an organic solvent.

-

The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase HPLC is used for separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.

Figure 2: Workflow for the analysis of this compound in urine.

Toxicological Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Dermal exposure to TPG has been linked to allergic contact dermatitis.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[3]

Future Perspectives in Drug Development

While direct applications of this compound as a therapeutic agent are not well-documented, the guanidine moiety is a key pharmacophore in numerous approved drugs and clinical candidates. The synthetic accessibility of this compound and the potential for functionalization of its phenyl rings make it an attractive starting point for the design and synthesis of novel bioactive molecules. Researchers in drug development may consider using TPG as a scaffold to explore new chemical space in areas such as antimicrobial, anticancer, and anti-inflammatory drug discovery.

Conclusion

This compound is a compound with a rich history in industrial applications and significant potential for future research and development. Its well-defined physicochemical properties, established synthetic routes, and the growing understanding of its environmental and biological presence provide a solid foundation for its exploration in new frontiers of science. For researchers and professionals in drug development, this compound represents a readily available building block with the potential to be transformed into novel chemical entities with valuable biological activities.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C19H17N3 | CID 7539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and this compound in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3-Triphenylguanidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The guanidine moiety is a cornerstone in medicinal chemistry and organic synthesis, recognized for its unique structural and electronic properties.[1] As a privileged scaffold, it is integral to numerous biologically active compounds and approved drugs.[2][3] Among the vast family of guanidine derivatives, 1,2,3-triphenylguanidine (TPG) stands out as a versatile building block and a subject of significant academic and industrial interest. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis and characterization of TPG, emphasizing the underlying principles and practical considerations that ensure scientific integrity and reproducibility.

The Significance of this compound

This compound, with the chemical formula C19H17N3, is a white crystalline powder.[4][5] Its structure features a central guanidine core bonded to three phenyl groups, which imparts specific steric and electronic characteristics that are pivotal to its reactivity and applications.[6] The delocalized electron system across the Y-shaped C-N backbone contributes to its stability and basicity.[6]

In the realm of drug discovery, the guanidine group is a critical pharmacophore, and TPG serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[1][7] Guanidine-containing compounds have demonstrated a wide array of therapeutic activities, including antibacterial, antiviral, antiprotozoal, and anticancer effects.[2][8] Furthermore, TPG finds utility as a vulcanization accelerator in the rubber industry and as an intermediate in various organic syntheses.[4][5]

Synthesis of this compound: A Mechanistic Approach

The synthesis of guanidines generally involves the reaction of an amine with a suitable guanidinylating agent.[1][2] For this compound, a common and efficient strategy involves the desulfurization of a corresponding thiourea precursor. This approach is favored for its relatively mild conditions and good yields.

Key Synthetic Pathway: From Thiourea to Guanidine

A prevalent method for synthesizing this compound is through the oxidative desulfurization of 1,3-diphenylthiourea in the presence of an amine. This reaction can be effectively mediated by various reagents.

Reaction Scheme:

One established protocol utilizes o-iodoxybenzoic acid (IBX) as an oxidizing agent in the presence of triethylamine.[9] This method offers a mild and efficient route to TPG. Other desulfurization agents, such as potassium dichloroiodate (KICl2), have also been successfully employed for the synthesis of guanidinium salts from 1,3-disubstituted thioureas.[10]

The choice of synthetic route can be influenced by factors such as desired yield, purity, and the availability of starting materials. For instance, the use of Boc-protected guanidinylating agents offers a versatile method for the controlled synthesis of complex guanidines by masking the basicity of the guanidine group, which can be advantageous in multi-step syntheses.[1]

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound from 1,3-diphenylthiourea.

Materials:

-

1,3-Diphenylthiourea

-

Aniline

-

o-Iodoxybenzoic acid (IBX)

-

Triethylamine

-

Acetonitrile

-

Ethyl acetate

-

10% aqueous sodium bicarbonate solution

Procedure:

-

To a stirred solution of 1,3-diphenylthiourea (5 mmol) and aniline (5 mmol) in acetonitrile (10 mL), add a solution of IBX (5.5 mmol) in triethylamine (15 mmol) dropwise at room temperature over 10 minutes.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[9]

-

Once the reaction is complete, extract the mixture with ethyl acetate (2 x 15 mL).[9]

-

Wash the combined organic layers with a 10% aqueous sodium bicarbonate solution (2 x 15 mL).[9]

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.[9]

Purification: Crystallization from ethanol or an ethanol/water mixture is an effective method for purifying the final product.[4]

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the three phenyl rings. The integration of these signals should correspond to the 17 protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the phenyl rings and, importantly, a characteristic signal for the central guanidinyl carbon (C=N). This signal for the guanidine carbon is typically observed in the range of 161-163 ppm.[11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands to look for include:

-

N-H stretching vibrations.

-

C=N stretching vibration, which is indicative of the guanidine core.[11]

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C19H17N3), the expected molecular weight is approximately 287.36 g/mol .[9][12] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 101-01-9 | [4][9][12] |

| Molecular Formula | C19H17N3 | [9][12] |

| Molecular Weight | 287.36 g/mol | [9][12] |

| Appearance | White, crystalline powder | [4][5] |

| Melting Point | 146-147 °C | [5] |

| Solubility | Slightly soluble in water | [4][5] |

Chromatographic and Other Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample. The purity of commercially available this compound is often greater than 97.0% as determined by HPLC.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is particularly useful for detecting and quantifying trace amounts of this compound in complex matrices, such as biological samples.[13][14][15]

-

X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of this compound, providing detailed information about bond lengths, bond angles, and molecular conformation.[6]

Applications and Future Directions

The versatility of this compound as a synthetic intermediate continues to drive research into new applications. Its role in the development of novel therapeutic agents is of particular interest, with ongoing efforts to synthesize and evaluate new guanidine derivatives for various diseases.[7][8] Furthermore, its catalytic properties and use in materials science are areas of active investigation.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Logical Flow of Characterization

The following diagram outlines the logical progression of analytical techniques used to characterize the synthesized this compound.

Caption: Logical flow for the comprehensive characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 101-01-9 [chemicalbook.com]

- 5. Cas 101-01-9,this compound | lookchem [lookchem.com]

- 6. d-nb.info [d-nb.info]

- 7. asianpubs.org [asianpubs.org]

- 8. [PDF] Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity | Semantic Scholar [semanticscholar.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C19H17N3 | CID 7539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and this compound in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of 1,3-Diphenylguanidine, 1,3-Di- o-tolylguanidine, and this compound in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N',N''-Triphenylguanidine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N''-Triphenylguanidine (TPG), a member of the guanidine family of organic compounds, is a versatile molecule with significant industrial and research applications. Characterized by a central guanidine core bonded to three phenyl groups, TPG's unique structure imparts properties that make it a valuable component in various chemical processes.[1] It is most notably recognized for its role as a secondary accelerator in the vulcanization of rubber, where it improves the efficiency of sulfur cross-linking, thereby enhancing the durability and elasticity of the final product.[1][2] Beyond this primary application, TPG serves as a catalyst in diverse organic syntheses and has been investigated for its potential in the development of novel materials with non-linear optical properties.[1][3]

This technical guide provides a comprehensive overview of N,N',N''-Triphenylguanidine, detailing its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and key applications. It is intended to serve as a foundational resource for professionals in chemistry and materials science, offering the technical accuracy and in-depth insights required for informed experimental design and application.

Part 1: Chemical Identity and Structure

IUPAC Nomenclature and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1,2,3-triphenylguanidine .[4] However, it is frequently referred to in literature and commercial settings by several synonyms, including:

It is crucial for researchers to be aware of these alternative names to ensure comprehensive literature searches and accurate identification of the compound. The CAS Registry Number for N,N',N''-Triphenylguanidine is 101-01-9 .[1][7]

Chemical Structure

The molecular structure of N,N',N''-Triphenylguanidine consists of a central carbon atom double-bonded to one imino nitrogen and single-bonded to two amino nitrogens. Each of these three nitrogen atoms is, in turn, bonded to a phenyl group. The molecule's formula is C₁₉H₁₇N₃.[1]

The spatial arrangement of the phenyl groups and the delocalization of electrons within the guanidine core are key to its chemical reactivity and physical properties. The structure can be represented by the following diagram:

Caption: Molecular structure of N,N',N''-Triphenylguanidine.

Part 2: Physicochemical Properties

The physical and chemical properties of N,N',N''-Triphenylguanidine are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇N₃ | [1] |

| Molecular Weight | 287.36 g/mol | |

| Appearance | White to pale yellow crystalline powder | [1][7] |

| Melting Point | 146-147 °C | [2] |

| Boiling Point | ~419.66 °C (estimated) | [2] |

| Solubility | Slightly soluble in water. Soluble in organic solvents. | [1][8][9] |

| Density | 1.16 g/cm³ | [2] |

| pKa | 9.10 ± 0.10 (Predicted) | [2] |

Part 3: Synthesis and Manufacturing

The synthesis of N,N',N''-Triphenylguanidine can be achieved through several routes, often starting from thiourea derivatives. A common laboratory and industrial method involves the reaction of N,N'-diphenylthiourea with aniline.[10] This desulfurization reaction can be facilitated by various reagents, including metal oxides (e.g., mercuric oxide or lead oxide) or through oxidative processes.[11]

One notable synthetic pathway involves treating N,N'-diphenylthiourea with aniline in the presence of a strong base like sodium hydroxide and an oxidizing agent such as nitrobenzene, which can produce good yields.[10] Another approach is the pyrolysis of N,N',N''-triphenylguanidine itself to produce diphenylcarbodiimide, highlighting a reversible aspect of its chemistry under certain conditions.[11]

The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials. For industrial-scale production, processes that are cost-effective and minimize hazardous byproducts are preferred.

Part 4: Applications in Research and Industry

N,N',N''-Triphenylguanidine's utility spans several domains, primarily driven by its chemical reactivity and structural features.

Rubber Vulcanization Accelerator

The most significant industrial application of TPG is as a secondary accelerator in the vulcanization of rubber.[1][2] In this process, it works in conjunction with primary accelerators (typically from the sulfenamide class) to enhance the rate and efficiency of sulfur cross-linking between polymer chains.[1] This results in rubber products with improved mechanical properties, such as increased tensile strength, elasticity, and resistance to abrasion and aging.[2]

Catalyst in Organic Synthesis

TPG also functions as a versatile catalyst in various organic reactions. Its basic nature allows it to act as a proton acceptor, facilitating reactions that require the deprotonation of a substrate. It is employed as an intermediate in the synthesis of more complex organic molecules and materials.[1][2]

Non-Linear Optical Materials

There is growing research interest in TPG and its derivatives for applications in non-linear optics.[3] Materials with high second-order non-linear optical activity are crucial for technologies like frequency conversion of light (second harmonic generation). The molecular structure of TPG, particularly its octupolar nature, makes it a candidate for the design of new crystalline materials with significant non-linear optical properties.[3]

Part 5: Analytical Characterization

The identification and purity assessment of N,N',N''-Triphenylguanidine are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: The IR spectrum of TPG exhibits characteristic absorption bands corresponding to its functional groups. These include N-H stretching vibrations, C=N imine stretching, and aromatic C-H and C=C stretching from the phenyl rings.[12][13] IR spectroscopy is a valuable tool for confirming the presence of the guanidine core and the phenyl substituents.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum shows signals in the aromatic region corresponding to the protons on the phenyl rings and signals for the N-H protons.[14] The ¹³C NMR spectrum will show distinct signals for the central guanidinyl carbon and the various carbons of the phenyl groups.[14]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of TPG and to study its fragmentation patterns. The molecular ion peak corresponding to its molecular weight (287.36 g/mol ) is a key identifier.[4][13] Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the sensitive detection of TPG in various matrices, including biological samples like urine.[15]

Part 6: Safety and Handling

N,N',N''-Triphenylguanidine requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[4][7]

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area to avoid the formation and inhalation of dust.[16]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[16]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][16] It should be kept away from incompatible materials such as oxidizing agents.[7]

References

- 1. CAS 101-01-9: N,N′,N′′-Triphenylguanidine | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Center for Physics of the University of Coimbra [cfisuc.fis.uc.pt]

- 4. This compound | C19H17N3 | CID 7539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS RN 101-01-9 | Fisher Scientific [fishersci.com]

- 6. parchem.com [parchem.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. chemwhat.com [chemwhat.com]

- 9. N,N',N -Triphenylguanidine, 97%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Triphenyl guanidine [webbook.nist.gov]

- 14. mdpi.com [mdpi.com]

- 15. Determination of 1,3-Diphenylguanidine, 1,3-Di- o-tolylguanidine, and this compound in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 101-01-9 Name: this compound [xixisys.com]

Physical and chemical properties of 1,2,3-Triphenylguanidine

An In-Depth Technical Guide to 1,2,3-Triphenylguanidine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (TPG), a significant organic compound utilized across various industrial and research sectors. The document details its structural characteristics, solubility, and spectral data, offering a foundational understanding for laboratory and industrial applications. Furthermore, this guide presents a detailed synthesis protocol, explores its reactivity and catalytic potential, and discusses its primary applications, particularly as a vulcanization accelerator in the rubber industry and as a versatile intermediate in organic synthesis. Toxicological data and safety information are also included to ensure responsible handling and to provide a complete profile for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No: 101-01-9) is a substituted guanidine derivative characterized by a central guanidine core bonded to three phenyl groups.[1][2] This structural feature imparts a unique combination of basicity and steric hindrance, influencing its reactivity and catalytic activity. The compound typically presents as a white to off-white crystalline powder and has found significant utility as an accelerator in the vulcanization of rubber, enhancing the durability and elasticity of the final product.[3][4] Beyond its industrial applications, TPG serves as a valuable intermediate in organic synthesis, facilitating the construction of complex molecular architectures. This guide aims to provide an in-depth technical resource on this compound, consolidating its physical and chemical properties, synthesis, applications, and safety considerations.

Physical Properties

A thorough understanding of the physical properties of this compound is essential for its handling, storage, and application in various experimental and industrial settings.

General Characteristics

This compound is a white to very pale yellow crystalline powder under standard conditions.[3][5] It is combustible and should be stored in a cool, dark, and dry place to maintain its stability.[6]

Tabulated Physical Data

The key physical properties of this compound are summarized in the table below, with data compiled from various chemical databases and literature sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₇N₃ | [7] |

| Molecular Weight | 287.36 g/mol | [2] |

| CAS Number | 101-01-9 | [7] |

| Appearance | White to off-white crystalline powder | [3][6] |

| Melting Point | 144 - 147 °C | [6][8] |

| Boiling Point | 419.66 °C (estimated) | [6] |

| Density | 1.16 g/cm³ | [6] |

| pKa (predicted) | 9.10 ± 0.10 | [6] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. It is slightly soluble in water but demonstrates good solubility in several organic solvents.[6][9]

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble | [6] |

| Ethanol | Soluble | [9] |

| Acetone | Soluble | [9] |

| Chloroform | Soluble | [9] |

The solubility in organic solvents is attributed to its largely non-polar triphenyl structure, while the slight aqueous solubility is due to the polar guanidine core. The solubility can be influenced by temperature and the pH of the medium.[9]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the guanidine functional group and the attached phenyl rings.

Basicity and Reactivity with Acids

The guanidine moiety is one of the strongest organic bases, and consequently, this compound exhibits basic properties. It readily reacts with acids to form the corresponding guanidinium salts. This basicity is central to its role as a catalyst in various organic transformations.

Stability and Decomposition

This compound is stable under normal ambient conditions. However, it is incompatible with strong oxidizing agents.[5] Studies have shown that it can degrade in solution upon prolonged storage at room temperature, highlighting the need for proper sample handling in analytical applications.[10]

Catalytic Activity

Guanidine derivatives are recognized as potent organocatalysts. This compound can function as a Brønsted base catalyst by deprotonating a pronucleophile to generate a more reactive species. Additionally, it can act as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding interactions.[1][11] The catalytic mechanism can also involve nucleophilic attack by the imine nitrogen of the guanidine core to form a reactive intermediate.[1]

Spectral Data for Structural Elucidation

Spectroscopic analysis is indispensable for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published NMR spectrum for this compound was not found in the provided search results, the PubChem database indicates the availability of ¹H and ¹³C NMR spectra.[12] These spectra would be characterized by aromatic proton signals in the ¹H NMR spectrum and corresponding aromatic and guanidinium carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups. Key absorptions would include N-H stretching vibrations and C=N stretching of the guanidine core, as well as characteristic peaks for the aromatic C-H and C-C bonds of the phenyl rings. The NIST WebBook and PubChem provide access to its IR spectrum.[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The mass spectrum, available on PubChem, shows the molecular ion peak and fragmentation patterns characteristic of the triphenylguanidine structure.[12] A recent study also details the mass spectrometry parameters for its detection in biological matrices.[10]

Synthesis Protocol

The synthesis of this compound can be achieved through various methods. A common and efficient laboratory-scale synthesis involves the oxidative condensation of a disubstituted thiourea with an amine.

Experimental Methodology

The following protocol is a general procedure for the synthesis of guanidines from thiourea precursors.[2]

Materials:

-

1,3-Diphenylthiourea (5 mmol)

-

Aniline (5 mmol)

-

Acetonitrile (10 mL)

-

o-Iodoxybenzoic acid (IBX) (5.5 mmol)

-

Triethylamine (15 mmol)

-

Ethyl acetate

-

10% aqueous sodium bicarbonate solution

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 1,3-diphenylthiourea and aniline in acetonitrile.

-

With continuous stirring at room temperature, add a solution of IBX in triethylamine dropwise over a period of 10 minutes.

-

Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x 15 mL).

-

Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (2 x 15 mL) to remove any acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

Caption: A schematic workflow for the synthesis of this compound.

Applications in Research and Industry

This compound has established applications in both industrial manufacturing and chemical research.

Rubber Vulcanization

The primary industrial use of TPG is as a secondary accelerator in the vulcanization of rubber.[3] It enhances the cross-linking process, leading to improved mechanical properties of the rubber, such as increased strength, elasticity, and durability.

Organic Synthesis

In the realm of organic chemistry, TPG serves as a versatile building block and intermediate.[3][6] Its guanidine core can be incorporated into various molecular frameworks to synthesize a wide range of organic compounds, including heterocyclic systems.

Toxicology and Safety

A comprehensive understanding of the toxicological profile and safe handling procedures for this compound is crucial for its responsible use.

Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[12]

-

Skin Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[6]

Human Exposure and Biological Effects

Recent environmental and biomonitoring studies have detected this compound in indoor dust and human urine, suggesting widespread human exposure.[10][13] Toxicological studies have linked dermal exposure to TPG with allergic contact dermatitis.[10] While specific pharmacological data for TPG is limited, the broader class of guanidine derivatives is known to possess a wide range of biological activities. The environmental presence and potential for human exposure underscore the importance of further toxicological evaluation.

Conclusion

This compound is a compound with significant utility in both industrial and academic settings. Its well-characterized physical and chemical properties, coupled with its role as a rubber vulcanization accelerator and a versatile synthetic intermediate, make it a compound of ongoing interest. The provided synthesis protocol offers a reliable method for its laboratory preparation. Adherence to safety guidelines is paramount due to its potential health hazards. Future research should focus on a more detailed elucidation of its pharmacological and toxicological profile to fully assess its impact on human health and the environment.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS 101-01-9: N,N′,N′′-Triphenylguanidine | CymitQuimica [cymitquimica.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. labsolu.ca [labsolu.ca]

- 8. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and this compound in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C19H17N3 | CID 7539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Occurrence of 1,3-Diphenylguanidine, 1,3-Di- o-tolylguanidine, and this compound in Indoor Dust from 11 Countries: Implications for Human Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,2,3-Triphenylguanidine: Properties, Synthesis, and Analytical Considerations

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Triphenylguanidine (TPG) is a synthetic chemical compound belonging to the guanidine family, characterized by the substitution of three phenyl groups onto the nitrogen atoms. While historically significant as a vulcanization accelerator in the rubber industry, its unique structural and chemical properties make it a subject of interest in organic synthesis and, increasingly, in environmental and toxicological studies relevant to drug development. This guide provides a comprehensive overview of 1,2,3-TPG, focusing on its core molecular attributes, synthesis methodologies, and modern analytical techniques for its detection.

Core Molecular and Physicochemical Profile

This compound is an organic compound whose identity is defined by its specific molecular formula and weight. These fundamental properties are critical for stoichiometric calculations in synthesis, characterization, and analytical quantification.

Molecular Formula and Weight

The chemical structure of this compound consists of a central guanidine core bonded to three phenyl groups.

-

IUPAC Name: this compound[3]

The arrangement of the phenyl groups on the three distinct nitrogen atoms of the guanidine core gives rise to its formal name, N,N',N''-Triphenylguanidine.[3][8] This structure is distinct from its isomers, such as 1,1,2-triphenylguanidine (CAS 603-53-2).[9]

Physicochemical Properties

The physical and chemical characteristics of 1,2,3-TPG dictate its handling, solubility, and reactivity. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to very pale yellow crystalline powder. | [1][7][8] |

| Melting Point | 146-147 °C | [1][10][11][12] |

| Boiling Point | ~419.66 °C (rough estimate) | [1][11][12] |

| Density | ~1.16 g/cm³ | [1][10][11][12] |

| Solubility | Slightly soluble in water. Soluble in ethanol. | [1][7][10][12] |

| pKa | 9.10 ± 0.10 (Predicted) | [1][12] |

The compound should be stored in a cool, dark, and dry place, sealed from atmospheric exposure.[1][8] It is known to be incompatible with strong oxidizing agents.[8]

Synthesis of this compound

The synthesis of substituted guanidines is a cornerstone of medicinal and materials chemistry. For 1,2,3-TPG, a common and effective laboratory-scale synthesis involves the desulfurative guanylation of a thiourea derivative. This approach is favored for its efficiency and relatively mild conditions.

Synthetic Rationale and Mechanism

The chosen method utilizes 2-iodoxybenzoic acid (IBX) as an oxidizing agent to facilitate the coupling of a 1,3-disubstituted thiourea with an amine.[4] IBX is a hypervalent iodine reagent that acts as a mild and selective oxidant, making it ideal for this transformation. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA), which serves to neutralize the acidic byproducts generated during the reaction, thereby driving the equilibrium towards the product. Acetonitrile is a common solvent choice due to its polarity and ability to dissolve the reactants.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established methods for guanidine synthesis.[4]

-

Preparation: To a stirred solution of a 1,3-disubstituted thiourea (e.g., 1,3-diphenylthiourea, 5 mmol) and the corresponding amine (e.g., aniline, 5 mmol) in acetonitrile (10 mL), add triethylamine (15 mmol).

-

Reagent Addition: Slowly add a solution of IBX (5.5 mmol) in acetonitrile dropwise to the reaction mixture at room temperature over a 10-minute period. The use of a slight excess of IBX ensures complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to proceed for approximately 30 minutes. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, extract the mixture with ethyl acetate (2 x 15 mL).

-

Washing: Wash the combined organic layers with a 10% aqueous sodium bicarbonate solution (2 x 15 mL) to remove any unreacted IBX and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue via column chromatography on silica gel to afford the pure this compound. An alternative purification method involves recrystallization from ethanol or an ethanol/water mixture.[7][12]

Applications and Relevance in Drug Development

While its primary industrial use is as a rubber vulcanization accelerator[1][7][12], the guanidine scaffold is of immense importance in medicinal chemistry. Guanidinium groups are protonated at physiological pH, allowing them to form strong hydrogen bonds and electrostatic interactions with biological targets like enzymes and receptors.

Professionals in drug development should note that 1,2,3-TPG is not a therapeutic agent itself but serves as a crucial intermediate in organic synthesis.[7][12] Furthermore, its prevalence as an industrial chemical has led to its emergence as an environmental contaminant found in indoor dust and, consequently, in human biomonitoring studies.[13][14] This environmental exposure pathway is a critical consideration in toxicology and public health, areas that overlap significantly with drug safety and metabolism studies.

Analytical Determination in Biological Matrices

The detection of 1,2,3-TPG in human urine provides a direct measure of exposure. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of such compounds in complex biological matrices due to its high sensitivity and specificity.

Analytical Rationale

The method involves a multi-step process designed to isolate the analyte from interfering matrix components and accurately quantify it.[13]

-

Solid-Phase Extraction (SPE): A hydrophilic-lipophilic balanced (HLB) SPE cartridge is used. This is a crucial choice as it allows for the retention of a broad range of compounds, including the moderately polar 1,2,3-TPG, while effectively washing away salts and highly polar interferences from the urine matrix.

-

Isotopic Dilution: This technique involves "spiking" the sample with a known quantity of an isotopically labeled internal standard. Since the internal standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and ionization suppression/enhancement. The ratio of the native analyte to the labeled standard allows for highly accurate quantification, correcting for any sample loss during preparation.

-

LC-MS/MS: The extracted sample is analyzed by LC-MS/MS in positive-ion mode using Multiple Reaction Monitoring (MRM), which provides two levels of mass filtering for exceptional selectivity.

Caption: Workflow for the analysis of 1,2,3-TPG in human urine via LC-MS/MS.

Key Analytical Performance Metrics

The reliability of an analytical method is defined by its validation parameters. For the determination of 1,2,3-TPG in human urine, the following performance has been reported.[13]

| Parameter | Value | Significance |

| Limit of Detection (LOD) | 0.002 ng/mL | The lowest concentration at which the analyte can be reliably detected. |

| Limit of Quantification (LOQ) | 0.005 ng/mL | The lowest concentration at which the analyte can be accurately quantified. |

| Spike-Recovery | 75.3 – 85.7% | Measures the accuracy of the method by quantifying a known amount of analyte added to the matrix. |

| Intra-day Variation | 0.88 – 2.26% | Indicates the precision of the method within a single day's run. |

| Inter-day Variation | 0.82 – 3.31% | Indicates the precision of the method across different days. |

These metrics demonstrate a highly sensitive, accurate, and precise method suitable for human biomonitoring studies.[13]

Conclusion

This compound, defined by its molecular formula C₁₉H₁₇N₃ and molecular weight of 287.36 g/mol , is a compound of dual identity. It is both a practical building block in organic synthesis and an emerging environmental analyte. For researchers and drug development professionals, understanding its fundamental properties, synthesis, and analytical detection is crucial for leveraging its synthetic utility and for assessing its potential toxicological and environmental impact. The robust methodologies for its synthesis and trace-level quantification provide the necessary tools for its continued study in both chemistry and life sciences.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C19H17N3 | CID 7539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - [sigmaaldrich.com]

- 7. This compound | 101-01-9 [chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. 1,1,2-tri(phenyl)guanidine [stenutz.eu]

- 10. chemwhat.com [chemwhat.com]

- 11. This compound CAS#: 101-01-9 [m.chemicalbook.com]

- 12. This compound CAS#: 101-01-9 [amp.chemicalbook.com]

- 13. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and this compound in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist’s Guide to the Solubility of 1,2,3-Triphenylguanidine in Common Laboratory Solvents

Introduction: Understanding the Significance of 1,2,3-Triphenylguanidine Solubility

This compound (TPG), a crystalline solid with the molecular formula C₁₉H₁₇N₃, is a versatile molecule utilized across various scientific domains.[1][2] Its applications range from a vulcanization accelerator in the rubber industry to a valuable intermediate in complex organic synthesis.[3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely a procedural step but a foundational pillar for successful experimentation and formulation. The dissolution of a compound is the prerequisite for its reaction, purification, and biological activity.

This guide provides an in-depth analysis of the solubility characteristics of this compound. Moving beyond a simple list of solvents, we will explore the physicochemical principles governing its solubility, present the available qualitative data, and offer a robust, field-proven protocol for determining its solubility in any solvent system of interest. This document is structured to empower the researcher with both the theoretical knowledge and the practical methodology required for effective application.

Physicochemical Profile of this compound

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. The key to predicting and understanding TPG's solubility lies in its hybrid nature: a polar guanidinium core flanked by three large, nonpolar phenyl groups.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇N₃ | [1][2] |

| Molecular Weight | 287.36 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline powder | [4][6] |

| Melting Point | 146-147 °C | [1][4][6][7] |

| Predicted pKa | 9.10 ± 0.10 | [1][4][6][8] |

The high melting point suggests strong intermolecular forces within the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted pKa of ~9.1 is of paramount importance; it indicates that TPG is a moderately basic compound. This basicity is a critical lever that can be used to dramatically alter its solubility in aqueous systems.

Qualitative Solubility of this compound

While precise quantitative solubility data (e.g., mg/mL) for this compound is not widely published across a comprehensive range of solvents, a consistent qualitative picture emerges from chemical supplier data and purification notes.

| Solvent Class | Solvent | Reported Solubility | Source(s) |

| Polar Protic | Water | Slightly Soluble | [1][4][6][8] |

| Ethanol (EtOH) | Soluble; Used for recrystallization | [3][6][7] | |

| Polar Aprotic | Acetone | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [9] | |

| Nonpolar / Halogenated | Chloroform | Soluble | [3] |

Expert Interpretation:

-

"Like Dissolves Like": The three nonpolar phenyl rings dominate the molecular surface area, making the molecule predominantly nonpolar. This explains its favorable solubility in organic solvents like ethanol, acetone, and chloroform.[3]

-

The Role of the Guanidine Core: The polar guanidine center allows for some interaction with polar solvents, preventing it from being completely insoluble in alcohols. However, this is not enough to overcome the hydrophobicity of the phenyl groups, leading to only slight solubility in water.[1][3]

-

Recrystallization Insight: The use of ethanol or an ethanol/water mixture for recrystallization is a highly informative data point.[6][7] It implies that TPG is readily soluble in hot ethanol and significantly less soluble at lower temperatures, a common characteristic leveraged for purification.

A Self-Validating Protocol for Quantitative Solubility Determination

For applications in drug development and process chemistry, qualitative descriptions are insufficient. A precise, reproducible measurement of solubility is required. The following protocol is a robust, self-validating workflow designed for determining the equilibrium solubility of a compound like TPG. The causality behind each step is explained to ensure scientific integrity.

Experimental Workflow for Solubility Assessment

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Ethanol, Dichloromethane, Acetone, pH 7.4 Buffer)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled chamber

-

Syringes (1 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks for dilutions

Protocol:

-

Preparation of Slurry:

-

Add an excess of solid TPG to a 2 mL glass vial. "Excess" is critical; you must ensure undissolved solid remains at the end of the experiment to confirm saturation. A starting point is ~10-20 mg.

-

Causality: The presence of solid material at equilibrium is the only visual confirmation that the solution is truly saturated.

-

-

Solvent Addition:

-

Accurately pipette a known volume of the solvent (e.g., 1.0 mL) into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vial vigorously for 1 minute to break up any clumps and maximize the initial surface area.

-

Place the vial on a rotator or orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Allow the slurry to equilibrate for at least 24 hours. For crystalline compounds, 48 hours is recommended to ensure the system has reached thermodynamic equilibrium.

-

Causality: Solubility is an equilibrium process. Insufficient time will lead to an underestimation of the true solubility. Constant agitation ensures the entire solvent volume is continuously exposed to the solid.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and let it stand vertically for 10-15 minutes to allow the excess solid to settle.

-

Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Attach a 0.22 µm syringe filter to the syringe. This step is non-negotiable.

-

Causality: Any suspended microscopic particles will be measured by the HPLC, artificially inflating the apparent solubility. Filtration ensures you are only measuring the dissolved compound.

-

Dispense the filtrate into a clean vial.

-

Perform an accurate serial dilution of the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration into the linear range of your analytical method.

-

-

Quantification:

-

Analyze the diluted sample via a validated HPLC-UV method.

-

Determine the concentration of TPG in the diluted sample by comparing its peak area against a calibration curve prepared from known standards.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This final value is the equilibrium solubility.

-

Conclusion

While readily available data indicates this compound is soluble in common organic solvents and only slightly soluble in water, this guide emphasizes the necessity of precise, quantitative data for serious research and development. The physicochemical properties, particularly its basicity (pKa ~9.1), provide a clear rationale for its observed behavior and a strategy for manipulation (e.g., dissolution in acidic media). The provided experimental protocol offers a reliable and self-validating framework for researchers to generate high-quality, application-specific solubility data, forming a solid foundation for subsequent scientific endeavors.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | C19H17N3 | CID 7539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound - [sigmaaldrich.com]

- 6. This compound | 101-01-9 [chemicalbook.com]

- 7. This compound CAS#: 101-01-9 [amp.chemicalbook.com]

- 8. This compound CAS#: 101-01-9 [m.chemicalbook.com]

- 9. medkoo.com [medkoo.com]

A Comprehensive Spectroscopic Guide to 1,2,3-Triphenylguanidine for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 1,2,3-triphenylguanidine (TPG), a molecule of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural characterization of this compound using nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.

Introduction: The Importance of Spectroscopic Characterization

This compound is a versatile organic compound with a core guanidine structure trisubstituted with phenyl groups. Its unique electronic and structural features make it a valuable building block in the synthesis of various bioactive molecules and materials. Accurate and unambiguous structural confirmation is paramount in any research and development endeavor, and spectroscopic methods provide the necessary tools for this purpose. This guide will delve into the principles and practical application of NMR, IR, and mass spectrometry for the comprehensive characterization of this compound, offering insights into the interpretation of the resulting data.

Molecular Structure and Isomerism

Before delving into the spectroscopic data, it is essential to understand the structure of this compound. The molecule consists of a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. Each nitrogen atom is, in turn, bonded to a phenyl group. Due to the presence of both single and double bonds in the guanidine core, TPG can exist in different tautomeric forms, although the triphenyl-substituted form is generally stable.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 16-64 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, corresponding to the protons of the three phenyl groups. Due to the potential for restricted rotation around the C-N bonds, the phenyl groups may not be chemically equivalent, leading to a complex multiplet pattern. Additionally, a signal corresponding to the N-H protons may be observed, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Multiplet | 15H | Aromatic protons |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | N-H protons |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the molecule.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show signals for the carbon atoms of the phenyl rings and a characteristic signal for the central guanidinyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 150 - 160 | Guanidinyl Carbon (C=N) |

| ~ 120 - 145 | Aromatic Carbons |

Note: The number of distinct aromatic signals will depend on the symmetry of the molecule in solution. A signal for the imine carbon (C=N) in the guanidine core is typically observed in the range of 150-160 ppm.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5] Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

Experimental Protocol: IR Data Acquisition

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H Stretching |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| 1650 - 1550 | Strong | C=N Stretching (Guanidine) |

| 1600, 1490, 1450 | Medium to Strong | Aromatic C=C Stretching |

| 750, 690 | Strong | Aromatic C-H Bending (out-of-plane) |

The broad band in the 3400-3200 cm⁻¹ region is indicative of N-H stretching vibrations, likely broadened due to hydrogen bonding in the solid state. The strong absorption between 1650 and 1550 cm⁻¹ is characteristic of the C=N stretching of the guanidine group. The presence of multiple bands in the aromatic C=C stretching region (1600-1450 cm⁻¹) and the strong out-of-plane C-H bending bands around 750 and 690 cm⁻¹ are definitive evidence for the presence of monosubstituted phenyl rings.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It provides information about the molecular weight of a compound and can be used to elucidate its structure by analyzing the fragmentation patterns of the molecular ion.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation: A variety of mass spectrometers can be used, including those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

Electron Ionization (EI-MS):

-

A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which then undergoes fragmentation.

Electrospray Ionization (ESI-MS):

-

The sample is dissolved in a suitable solvent and infused into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated (or deprotonated) and enter the mass analyzer. This is a softer ionization technique that often results in a prominent protonated molecule peak [M+H]⁺.[1]

Mass Spectral Data and Interpretation

The mass spectrum of this compound provides its molecular weight and valuable structural information through its fragmentation pattern.

Table 4: Key Mass Spectral Data for this compound

| m/z | Relative Intensity | Assignment |

| 287 | Moderate | Molecular Ion (M⁺•) |

| 194 | High | [M - C₆H₅N]⁺• |

| 93 | High | [C₆H₅NH₂]⁺• (Aniline) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

The molecular ion peak at m/z 287 confirms the molecular weight of this compound (C₁₉H₁₇N₃).[1] The fragmentation pattern is consistent with the proposed structure. A common fragmentation pathway involves the cleavage of a C-N bond, leading to the loss of a phenylnitrene radical (C₆H₅N) to give a fragment at m/z 194. The base peak is often observed at m/z 93, corresponding to the aniline radical cation, which can be formed through various rearrangement and cleavage pathways. The presence of a peak at m/z 77 is characteristic of the phenyl cation.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound using NMR, IR, and mass spectrometry. The presented data and their interpretations offer a robust framework for the structural verification of this important compound. By understanding the principles behind these techniques and the characteristic spectral features of TPG, researchers and drug development professionals can confidently identify and characterize this molecule in their ongoing work. The detailed experimental protocols also serve as a practical reference for obtaining high-quality spectroscopic data.

References

- 1. This compound | C19H17N3 | CID 7539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and this compound in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of 1,3-Diphenylguanidine, 1,3-Di- o-tolylguanidine, and this compound in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triphenyl guanidine [webbook.nist.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

Crystal Structure Analysis of 1,2,3-Triphenylguanidine: From Synthesis to Structural Elucidation

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 1,2,3-Triphenylguanidine (TPG). Guanidine derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a wide array of biological activities, including antitumor and antimicrobial properties.[1][2] The ability of the guanidinium core to engage in robust intermolecular interactions, particularly hydrogen bonding, makes it a cornerstone of molecular recognition in drug design.[2][3] Understanding the precise three-dimensional structure of TPG is therefore paramount for rational drug development and materials science applications. This document details the entire workflow, from the rationale behind synthesis and crystallization strategies to the intricacies of data collection, structure solution, and refinement. It is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to characterize organic small molecules.

Chapter 1: The Foundation - Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled, non-destructive analytical technique for determining the atomic and molecular structure of crystalline materials.[4][5] The methodology is predicated on the interaction of X-rays with the ordered, three-dimensional array of atoms within a crystal.

Core Principles:

-

Crystals as Diffraction Gratings: A crystal is composed of a repeating unit, the unit cell, which forms a three-dimensional lattice. The spacing between the planes of atoms in this lattice is on the same order of magnitude as the wavelength of X-rays (typically 0.5 to 1.5 Å). This allows the crystal to act as a three-dimensional diffraction grating for the X-ray beam.[4][6]

-

Bragg's Law: When a monochromatic X-ray beam strikes a crystal, it is scattered by the electrons of the atoms. Constructive interference of the scattered X-rays occurs only at specific angles where the path length difference is an integer multiple of the wavelength. This relationship is elegantly described by Bragg's Law:

nλ = 2d sin(θ)

Where n is an integer, λ is the wavelength of the X-ray, d is the spacing between crystal planes, and θ is the angle of incidence.[7]

By systematically rotating the crystal and measuring the angles and intensities of the thousands of diffracted beams (reflections), we can reconstruct a three-dimensional map of the electron density within the unit cell.[5] From this map, the precise positions of atoms, their chemical bonds, bond angles, and intermolecular interactions can be determined with high precision.[8]

Caption: The fundamental process of X-ray diffraction by a crystal lattice.

Chapter 2: The Crucial First Step - Synthesis and Crystallization of TPG

The success of a crystal structure determination is overwhelmingly dependent on the quality of the single crystal. This makes crystallization the most critical, and often most challenging, phase of the entire analysis.[5][9]

Synthesis and Purity

High chemical purity is a non-negotiable prerequisite for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. This compound is commonly synthesized via the desulfurization of 1,3-diphenylthiourea in the presence of aniline.[10]